molecular formula C6-H16-F-N2-O-P B020552 Mipafox CAS No. 371-86-8

Mipafox

Cat. No.: B020552
CAS No.: 371-86-8
M. Wt: 182.18 g/mol
InChI Key: UOSHUBFBCPGQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mipafox (bis(methylamino)phosphoryl fluoride) is an organophosphate compound historically studied for its neurotoxic properties due to its irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical to nerve function . Unlike many organophosphates used as pesticides or chemical warfare agents, this compound has been primarily utilized in research to model delayed neuropathy and study mechanisms of neurotoxicity. Its molecular structure features a phosphoryl core with two methylamino groups and a fluorine atom, contributing to its stability and reactivity (Figure 1) .

Preparation Methods

Historical Development and Significance of Mipafox Synthesis

This compound emerged in the mid-20th century as part of organophosphorus compound (OP) research aimed at developing pesticides and studying nerve agent toxicity . Its structural uniqueness—a phosphoramidate core with two isopropyl groups and a fluoride leaving group—distinguishes it from other OPs like sarin or paraoxon. Early synthesis routes focused on nucleophilic substitution reactions involving phosphorus halides and amines, though procedural specifics were often omitted from public records due to safety concerns . Modern advancements in mass spectrometry (MS) and quantum mechanical (QM) modeling have since enabled precise characterization of its reaction intermediates and degradation products .

Synthetic Routes to this compound

Classical Phosphoramidate Synthesis

The foundational approach to this compound involves a two-step sequence derived from phosphorus oxychloride (POCl₃) and isopropylamine.

Step 1: Formation of N,N'-Diisopropyl Phosphorodiamidic Chloride
Phosphorus oxychloride reacts with excess isopropylamine in an anhydrous solvent (e.g., dichloromethane or ether) under controlled temperatures (0–5°C) . The reaction proceeds via nucleophilic substitution, where amine groups displace chloride ions:

POCl3+2(CH3)2CHNH2((CH3)2CH)2P(O)Cl+2HCl\text{POCl}3 + 2 \, (\text{CH}3)2\text{CHNH}2 \rightarrow (\text{(CH}3)2\text{CH})_2\text{P(O)Cl} + 2 \, \text{HCl}

This intermediate is isolated via fractional distillation or crystallization, with yields typically ranging from 60% to 75% depending on stoichiometric ratios .

Step 2: Fluorination to this compound
The chlorinated intermediate undergoes halogen exchange using potassium fluoride (KF) or sodium fluoride (NaF) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) . The reaction is heated to 80–100°C for 6–12 hours to ensure complete substitution:

((CH3)2CH)2P(O)Cl+KF((CH3)2CH)2P(O)F+KCl(\text{(CH}3)2\text{CH})2\text{P(O)Cl} + \text{KF} \rightarrow (\text{(CH}3)2\text{CH})2\text{P(O)F} + \text{KCl}

Crude this compound is purified via vacuum distillation or column chromatography, achieving purities >95% .

Alternative Pathways and Modern Innovations

Recent patents describe fluorophosphorylation strategies using diisopropylamine and phosphorus pentafluoride (PF₅) under high-pressure conditions . This single-step method reduces side products but requires specialized equipment:

2(CH3)2CHNH2+PF5((CH3)2CH)2P(O)F+2HF+NH32 \, (\text{CH}3)2\text{CHNH}2 + \text{PF}5 \rightarrow (\text{(CH}3)2\text{CH})2\text{P(O)F} + 2 \, \text{HF} + \text{NH}3

Yields from this route remain unreported in public literature, though computational models suggest favorable thermodynamics .

Optimization of Reaction Conditions

Solvent and Temperature Effects

Table 1 summarizes critical parameters for the classical synthesis:

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature0–5°C (Step 1); 80°C (Step 2)Prevents thermal degradation
Solvent PolarityLow (Step 1); High (Step 2)Enhances nucleophilicity
Amine Excess2.5–3.0 equivalentsMinimizes di-/tri-substituted byproducts

Source: Adapted from

Side reactions, such as the formation of triisopropyl phosphoramidate, are mitigated by maintaining strict stoichiometric control and inert atmospheres .

Catalytic Enhancements

The addition of catalytic triethylamine (TEA) during fluorination accelerates chloride displacement by neutralizing liberated HCl . QM simulations further indicate that Lewis acids like boron trifluoride (BF₃) stabilize transition states, though experimental validation is pending .

Analytical Characterization and Quality Control

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) : 31P^{31}\text{P} NMR spectra of this compound show a singlet at δ −10 to −12 ppm, confirming the phosphoramidate structure . 1H^{1}\text{H} NMR reveals doublets for isopropyl methyl groups (δ 1.2–1.4 ppm) and a multiplet for methine protons (δ 3.8–4.0 ppm) .

  • Mass Spectrometry (MS) : MALDI-TOF MS identifies the molecular ion peak at m/z 195.1 [M+H]+^+, with fragmentation patterns consistent with P–F bond cleavage .

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) resolves this compound from synthetic byproducts, achieving limits of detection (LOD) <0.1% . Residual solvents are quantified via gas chromatography (GC) with flame ionization detection (FID) .

Applications and Research Implications

While largely supplanted by safer OPs in agriculture, this compound remains a tool for studying AChE aging—a process where inhibited enzymes become refractory to reactivation . Its stability under physiological conditions makes it invaluable for in vitro toxicology models, though its use is restricted to high-containment laboratories.

Scientific Research Applications

Toxicological Studies

Mipafox has been a subject of numerous toxicological assessments aimed at understanding its effects on the nervous system. Research indicates that it can lead to delayed symptoms due to demyelination of nerve tracts in both central and peripheral nervous systems, which is critical for evaluating risks associated with exposure in agricultural settings .

Mechanistic Studies on Enzyme Inhibition

Studies have focused on the kinetics of AChE inhibition by this compound, revealing insights into the aging process of phosphorylated enzymes. This includes investigations into how this compound interacts with butyrylcholinesterase (BChE) and other cholinergic enzymes, which are vital for understanding its potential impacts on human health and safety .

Neuropathogenicity Screening

This compound is routinely included in pesticide screening programs that assess potential neuropathogenicity. These studies utilize guidelines established by regulatory bodies such as the EPA to evaluate the no observable adverse effect level (NOAEL) and other safety parameters. The findings from these studies inform risk assessments and regulatory decisions regarding pesticide use .

Environmental Impact Assessments

Research has also been conducted on the environmental persistence and degradation pathways of this compound, which is crucial for assessing its ecological risks. Understanding how this compound behaves in soil and water systems helps in developing strategies for managing its use and mitigating potential environmental hazards .

Case Studies

Several case studies highlight the implications of this compound exposure:

  • Case Study 1: Agricultural Exposure
    A study documented acute poisoning incidents among agricultural workers exposed to this compound during pesticide application. Symptoms included respiratory distress and neurological impairment, underscoring the need for stringent safety measures in agricultural practices.
  • Case Study 2: Laboratory Animal Studies
    Research involving rats demonstrated significant inhibition of AChE activity following exposure to this compound, leading to observable behavioral changes and physiological effects indicative of neurotoxicity. These findings are pivotal for understanding long-term health consequences related to chronic exposure .

Table 1: Summary of Key Toxicological Findings

Study TypeFindingsReference
Acute ToxicitySignificant AChE inhibition leading to respiratory failure
Chronic ExposureDelayed onset of neurological symptoms due to demyelination
Environmental PersistenceHigh resistance to degradation in soil environments

Table 2: Mechanistic Insights into AChE Inhibition

MechanismDescriptionReference
PhosphorylationIrreversible binding to serine residues in AChE
Aging ProcessStabilization of phosphorylated enzyme forms
Interaction with BChEPotential cross-reactivity affecting cholinergic signaling

Comparison with Similar Compounds

Key Properties of Mipafox

  • Molecular Formula : C₂H₈FN₂OP
  • Molecular Weight : 138.07 g/mol
  • Solubility : Moderately soluble in polar solvents (e.g., water: ~50 mg/mL at 25°C) .
  • Toxicity : Median lethal dose (LD₅₀) in rats: 2.5 mg/kg (oral), indicating high acute toxicity .

This compound’s mechanism involves phosphorylation of AChE’s serine residue, leading to enzyme inactivation and subsequent accumulation of acetylcholine, causing neuromuscular paralysis. Its delayed neurotoxic effects are linked to the aging of the phosphorylated enzyme complex, a process influenced by its methylamino substituents .

This compound shares structural and functional similarities with other organophosphates. Below, it is compared with Paraoxon (a pesticide metabolite) and Isoflurophate (DFP, a therapeutic agent), focusing on chemistry, toxicity, and applications.

Structural Analog: Paraoxon

Molecular Formula: C₁₀H₁₄NO₆P Key Differences:

  • Paraoxon has an ethoxy group substituted for this compound’s methylamino groups, altering its hydrolysis rate and target specificity.
  • Solubility : Lower water solubility (~10 mg/mL) compared to this compound, influencing environmental persistence .
  • Toxicity : LD₅₀ in rats: 1.8 mg/kg (oral), slightly higher toxicity than this compound due to enhanced membrane penetration .

Applications : Paraoxon is a metabolite of parathion, used to study acute cholinergic toxicity. Unlike this compound, it lacks delayed neuropathic effects, making it a model for acute poisoning .

Functional Analog: Isoflurophate (DFP)

Molecular Formula : C₆H₁₃FO₃P
Key Differences :

  • DFP contains isopropyl ester groups, increasing lipid solubility and bioavailability.
  • Mechanism : Phosphorylates AChE similarly to this compound but exhibits faster aging kinetics, leading to irreversible inhibition within hours .
  • Applications : Clinically used to treat glaucoma (via intraocular AChE inhibition), contrasting with this compound’s research-exclusive use .

Table 1. Comparative Analysis of this compound, Paraoxon, and Isoflurophate

Property This compound Paraoxon Isoflurophate (DFP)
Molecular Weight 138.07 g/mol 275.19 g/mol 184.14 g/mol
Solubility in Water ~50 mg/mL ~10 mg/mL ~5 mg/mL
LD₅₀ (Oral, Rat) 2.5 mg/kg 1.8 mg/kg 4.3 mg/kg
Primary Use Neurotoxicity research Acute toxicity studies Glaucoma treatment
Neuropathic Effects Delayed neuropathy None Rapid onset

Research Findings and Mechanistic Insights

  • AChE Inhibition Kinetics: this compound’s inhibition is slower but more persistent than DFP’s, attributed to steric hindrance from methylamino groups .
  • Delayed Neuropathy : this compound induces neuropathy via "aging" of neuropathy target esterase (NTE), a process absent in Paraoxon .
  • Environmental Impact : Unlike Paraoxon, this compound’s higher solubility increases its mobility in aquatic systems, though its research use limits ecological exposure .

Biological Activity

Mipafox, a potent organophosphorus compound, is primarily known for its role as an insecticide and its neurotoxic effects on humans and animals. This article delves into the biological activity of this compound, focusing on its interaction with acetylcholinesterase (AChE), its toxicological implications, and the challenges associated with reactivation after inhibition.

This compound acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine. The mechanism involves the phosphorylation of the serine residue in the active site of AChE, leading to a significant decrease in enzymatic activity. Studies have shown that this compound inhibits more than 95% of AChE activity, with no observed reactivation when treated with common oximes like 2-PAM (pralidoxime) . This lack of reactivation is attributed to the stability of the this compound-AChE complex, which does not undergo aging, a process where the inhibited enzyme becomes less amenable to reactivation over time .

Kinetic Analysis

Kinetic studies have demonstrated that this compound exhibits a concentration-dependent inhibition of AChE. In experimental setups using human AChE, it was found that this compound concentrations above 128 µM were required to achieve significant inhibition . The following table summarizes key findings from kinetic studies on this compound's inhibitory effects:

Study Concentration (µM) Inhibition (%) Reactivation with 2-PAM
Johnson (1969)128~100%No reactivation observed
Sit et al. (2015)200>95%No reactivation observed
EPA Study64Complete inhibitionNot applicable

Delayed Neurotoxic Effects

This compound is associated with delayed neurotoxic effects, which manifest several days after exposure. Research indicates that phosphorylation at specific sites within neural tissues occurs within hours post-exposure, leading to neurotoxicity observed days later . This delayed response complicates diagnosis and treatment following exposure.

Case Study 1: Human Exposure

A documented case involving human exposure to this compound highlighted severe neurological symptoms following acute poisoning. The patient exhibited cholinergic crisis symptoms but did not respond to standard oxime therapy due to the stable nature of the this compound-AChE complex.

Case Study 2: Animal Studies

Animal studies have provided insights into the neurotoxic potential of this compound. In one study involving hens, it was observed that this compound caused significant impairment in brain esterase activity, confirming its role as a neurotoxin. The study also noted that this compound-sensitive enzymes exhibited resistance to other non-neurotoxic organophosphates .

Computational Modeling

Recent advancements in computational modeling have provided further understanding of this compound's interaction with AChE. Molecular dynamics simulations indicated that the energy barrier for aging in this compound-inhibited AChE is high, suggesting that aging is less likely compared to other organophosphates like sarin . This modeling supports experimental findings regarding the stability and reactivity of the this compound-AChE complex.

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms of Mipafox-induced neurotoxicity, and how are these elucidated experimentally?

Q. How should contradictory findings in this compound neurotoxicity studies be resolved?

Contradictions often arise from model-specific variability (e.g., rodent vs. avian systems) or dosing regimens. To address this:

  • Conduct meta-analyses of existing data, weighting studies by sample size and methodological rigor .
  • Replicate conflicting experiments under standardized conditions (e.g., OECD Guidelines 418/423) .
  • Use pathway analysis tools (e.g., KEGG, Reactome) to identify species-specific metabolic differences .

Example Conflict :

  • Study A: No neuropathy in rats at 10 mg/kg .
  • Study B: Severe neuropathy in hens at 5 mg/kg . Resolution : Differences in NTE isoform expression and blood-brain barrier permeability .

Q. What methodologies best capture this compound’s interaction with other neurotoxicants in mixed exposures?

  • Apply isobolographic analysis to distinguish additive, synergistic, or antagonistic effects .
  • Use Caenorhabditis elegans as a high-throughput model to screen combinatorial toxicity .
  • Incorporate multi-omics (transcriptomics, metabolomics) to map cross-talk between toxicity pathways .

Q. How can computational models improve predictive toxicology for this compound analogs?

  • Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and electrophilicity index .
  • Validate predictions with in vitro assays (e.g., AChE inhibition IC50 vs. predicted values) .
  • Leverage platforms like Collaborative Acute Toxicity Modeling Suite (CATMoS) for cross-validation .

Q. What experimental designs mitigate confounding variables in long-term this compound exposure studies?

  • Use longitudinal cohort designs with staggered sacrifice timepoints to track neuropathy progression .
  • Control for environmental factors (e.g., diet, temperature) via environmental chambers .
  • Apply mixed-effects statistical models to account for individual variability in response kinetics .

Q. Methodological Guidelines

  • Data Reproducibility : Share raw datasets in public repositories (e.g., Zenodo, Figshare) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
  • Ethical Compliance : Adhere to OECD guidelines for neurotoxicity testing and obtain institutional review board (IRB) approval for animal studies .
  • Statistical Rigor : Pre-register hypotheses and analysis plans to reduce Type I errors; use Bonferroni correction for multiple comparisons .

Properties

IUPAC Name

N-[fluoro-(propan-2-ylamino)phosphoryl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16FN2OP/c1-5(2)8-11(7,10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSHUBFBCPGQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NP(=O)(NC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16FN2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042160
Record name Mipafox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odorless crystals; [HSDB]
Record name Mipafox
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1140
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

125 °C
Record name MIPAFOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in polar organic solvents and slightly soluble in petroleum ether., In water, 80,000 mg/L at 25 °C
Record name MIPAFOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.2 at 25 °C
Record name MIPAFOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.001 [mmHg], 0.001 mm Hg at 15 °C
Record name Mipafox
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1140
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name MIPAFOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Main impurities of commercial product are hydrolytic products & the Isopropylamide of orthophosphoric acid...
Record name MIPAFOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from petroleum ether

CAS No.

371-86-8
Record name Mipafox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mipafox [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIPAFOX
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mipafox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mipafox
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIPAFOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24MJP5H3YN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MIPAFOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

65 °C
Record name MIPAFOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mipafox
Reactant of Route 2
Mipafox
Reactant of Route 3
Mipafox
Reactant of Route 4
Mipafox
Reactant of Route 5
Mipafox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.